molecular formula C12H15BrN2 B13213361 6-Bromospiro[indoline-3,4'-piperidine]

6-Bromospiro[indoline-3,4'-piperidine]

Cat. No.: B13213361
M. Wt: 267.16 g/mol
InChI Key: QRSKLWQTTCHHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromospiro[indoline-3,4'-piperidine] (CAS 1824289-49-7) is a high-value spirocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a brominated spiro[indoline-3,4'-piperidine] scaffold, a structure recognized for its significant potential in developing novel therapeutic agents . The spirooxindole-piperidine core is a privileged structure in medicinal chemistry, with its rigid three-dimensional conformation contributing to high selectivity and strong binding affinity for diverse biological targets . The bromine substituent at the 6-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR). Researchers are increasingly investigating this class of spirocompounds for its antiproliferation properties against a variety of human cancer cell lines, including MCF7, HCT116, A431, and PaCa2 . Some spiro-indoline analogs demonstrate promising multi-targeted inhibitory properties against kinases such as EGFR and VEGFR-2, and can act as apoptosis and necrosis-inducing agents . Beyond oncology, the spiro-indoline scaffold is also being explored for antiviral applications, with recent studies showing that related compounds exhibit anti-SARS-CoV-2 properties in viral infection models . This product is intended for research purposes as a key synthetic intermediate. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

6-bromospiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C12H15BrN2/c13-9-1-2-10-11(7-9)15-8-12(10)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2

InChI Key

QRSKLWQTTCHHOA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNC3=C2C=CC(=C3)Br

Origin of Product

United States

Structure Activity Relationship Sar Studies of Spiro Indoline 3,4 Piperidine Derivatives

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of spiro[indoline-3,4'-piperidine] (B44651) derivatives can be significantly modulated by introducing various substituents on both the indoline (B122111) and piperidine (B6355638) rings. Research on analogous compounds, such as spiro-3-indolin-2-ones, provides valuable insights into these effects.

Halogen substituents on the phenyl ring of the indoline moiety play a critical role in determining the biological potency of these compounds. Studies on related spiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones have shown a clear trend in antiproliferative activity based on the halogen present. For instance, when comparing halogenated phenyl groups at a specific position, bromo-substituted analogues often exhibit the highest potency. nih.gov This suggests that the 6-bromo substitution on the spiro[indoline-3,4'-piperidine] core is likely a key determinant of its biological profile. The trend in activity for halogenated compounds often follows the order: Bromo > Chloro > Fluoro. nih.gov

Substitutions on the piperidine nitrogen (N-1') also profoundly impact activity. Attaching different functional groups, such as methyl or various aryl groups, can alter the compound's interaction with target receptors. For example, in a series of 1-aryl-1'-methylspiro[indoline-3,4'-piperidine]s, the nature of the substituent on the 1-aryl group was found to be critical for activity as antidepressants and tranquilizers. google.com Compounds with electron-withdrawing groups like trifluoromethyl (CF₃) on the phenyl ring at the indoline nitrogen (N-1) have shown significant potentiation of 5-L-hydroxytryptophan activity, indicative of antidepressant potential. google.com

The table below summarizes the effect of various substituents on the biological activity of related spiro[indoline-3,4'-piperidine] derivatives, based on findings from antiproliferation assays against the HCT116 cancer cell line. nih.gov

Compound Series Substituent (R) Substituent (R') Biological Activity (IC₅₀ in µM)
6e 4-FC₆H₄Me9.894
6i 4-ClC₆H₄Me5.472
6m 4-BrC₆H₄Me3.236
6f 4-FC₆H₄Et5.431
6j 4-ClC₆H₄Et4.722
6g 4-FC₆H₄i-Pr4.944
6k 4-ClC₆H₄i-Pr4.167
6h 4-FC₆H₄c-Pr4.597
6l 4-ClC₆H₄c-Pr4.111

Data extracted from studies on analogous dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones. nih.gov

Impact of Positional Isomerism on Biological Profiles

The specific placement of substituents on the indoline ring, known as positional isomerism, has a profound effect on the biological activity of spiro[indoline-3,4'-piperidine] derivatives. The comparison between 5-substituted and 6-substituted analogues is a classic example of how subtle changes in structure can lead to significant differences in pharmacological profiles.

While specific comparative data for 5-bromo versus 6-bromospiro[indoline-3,4'-piperidine] is limited, general principles from related heterocyclic systems can be inferred. The electronic properties and steric hindrance at different positions of the indoline ring influence how the molecule fits into a receptor's binding pocket. For instance, a substituent at the 6-position, as in 6-Bromospiro[indoline-3,4'-piperidine], places it in a distinct spatial region compared to a substituent at the 5-position. This can alter hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the target protein.

In the broader context of indole-based ligands, moving a substituent from one position to another can switch the compound's activity profile, for example, from a receptor agonist to an antagonist, or change its selectivity between different receptor subtypes. nih.gov The position of the bromine atom on the indoline ring can therefore be expected to be a critical factor in defining the specific therapeutic applications of these compounds.

Conformational Analysis and its Influence on Molecular Recognition and Biological Activity

The three-dimensional shape, or conformation, of spiro[indoline-3,4'-piperidine] derivatives is a key factor governing their interaction with biological targets. The rigid nature of the spirocyclic system, combined with the conformational flexibility of the piperidine ring, creates a unique structural landscape that influences molecular recognition. mdpi.com

The spiro junction itself introduces a significant degree of rigidity and a defined three-dimensional geometry. nih.gov This structural feature can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor and can lead to higher affinity and selectivity.

The piperidine ring in spiro[indoline-3,4'-piperidine] derivatives typically adopts a chair conformation, which is the most stable arrangement. nih.gov However, twist-boat conformations can also be adopted, particularly when stabilized by interactions within a protein binding site. nih.gov The orientation of substituents on the piperidine ring (axial vs. equatorial) is determined by this conformation.

The conformation of the piperidine ring directly impacts how the molecule presents its pharmacophoric features to a biological target. For a ligand-target interaction to occur, the molecule must adopt a conformation that is complementary to the binding site. The energy difference between different conformers (e.g., chair with an axial substituent vs. equatorial substituent) can influence the binding affinity. Quantum mechanics estimations have shown that for some N-substituted 2-methylpiperidines, the axial conformer can be modestly favored over the equatorial one, a preference that can be influenced by allylic strain and the electronic properties of the N-substituent. nih.gov The stabilization of a less favorable conformation, such as a twist-boat, upon binding to a protein highlights the dynamic nature of these interactions. nih.gov

Rational Design Principles for Optimized Biological Performance of Derivatives

The rational design of spiro[indoline-3,4'-piperidine] derivatives with improved biological performance relies on an integrated understanding of SAR, positional isomerism, and conformational analysis. Key principles guide the optimization process:

Scaffold Rigidity and 3D Character : The inherent rigidity of the spirocyclic core is a desirable feature. Introducing more sp3 character can improve physicochemical properties relevant to drug development. rsc.org

Targeted Substitutions : Based on SAR data, specific positions on the indoline and piperidine rings can be identified for modification. For example, the 6-position of the indoline ring is a key point for introducing groups like bromine to enhance potency. nih.gov Similarly, the N-1' position of the piperidine ring can be functionalized to modulate selectivity and affinity.

Conformational Control : Modifying substituents can influence the conformational preference of the piperidine ring. This can be used to lock the molecule in a bioactive conformation, thereby enhancing its affinity for the target. For instance, the degree of sp2 hybridization of the piperidine nitrogen, influenced by N-acylation or N-arylation, affects the ring's planarity and conformational preference. nih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can be used to fine-tune activity, improve metabolic stability, or reduce toxicity. For example, exploring different halogen atoms at the 6-position or replacing an N'-methyl group with other small alkyl groups can lead to optimized properties.

By systematically applying these principles, medicinal chemists can design and synthesize novel 6-Bromospiro[indoline-3,4'-piperidine] analogues with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling in Spiro Indoline 3,4 Piperidine Research

Molecular Docking Studies for Ligand-Target Binding Mode Prediction

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 6-Bromospiro[indoline-3,4'-piperidine] scaffold, docking studies have been crucial in understanding their mechanism of action as inhibitors of various protein kinases and cellular regulation proteins implicated in cancer.

Researchers have designed and synthesized series of spiro[indoline-3,4'-piperidine]-2-ones as novel inhibitors of the c-Met receptor tyrosine kinase, a key target in cancer therapy. nih.gov Molecular docking experiments were performed to investigate how these compounds interact with the c-Met kinase domain. The studies revealed that the spiro[indoline-3,4'-piperidine] (B44651) moiety fits effectively into the ATP-binding pocket of the kinase. The docking models showed key hydrogen bond interactions between the oxindole (B195798) NH group and the backbone carbonyl of specific amino acid residues in the hinge region of the protein, a critical interaction for kinase inhibition. Furthermore, various substituents on the piperidine (B6355638) and indoline (B122111) rings were shown to form additional interactions, explaining the observed structure-activity relationships (SAR). nih.gov

Similarly, spirooxindole derivatives have been identified as potent inhibitors of the MDM2-p53 interaction, a critical pathway for tumor suppression. mdpi.com Docking studies illustrated that these compounds can mimic the key interactions of the p53 peptide, fitting into a deep hydrophobic pocket on the MDM2 surface. The spiro core correctly orients the crucial halogenated phenyl groups into sub-pockets, engaging in hydrophobic and halogen-bond interactions with key residues like Leucine, Tryptophan, and Tyrosine. mdpi.com

Another area of investigation involves spiro[indole-3,4'-pyridine] derivatives as potential antibacterial agents. Docking studies against the bacterial regulator protein PqsR of Pseudomonas aeruginosa have shown binding energies ranging from -5.8 to -8.2 kcal/mol, indicating a strong affinity for the target protein. iaea.org These computational predictions help guide the synthesis of derivatives with improved antibacterial potency.

Compound ScaffoldTarget ProteinPDB CodePredicted Binding Energy (kcal/mol)Key Interacting Residues
Spiro[indoline-3,4'-piperidine]-2-onec-Met Kinase2WGJNot specified, focus on interactionsMet1160, Tyr1230
Spiro(indoline-3,4'-pyrazolo[3,4-b]pyridine)MDM21YCR-6.5 to -7.8Leu54, Gly58, Val93
Spiro[indole-3,4'-pyridine]-carboxamidePqsR (P. aeruginosa)4JVC-5.8 to -8.2Not specified
SpirooxindoleCDK21H1SNot specified, focus on interactionsIle10, Gly11, Lys89, Leu134, Thr160

Density Functional Theory (DFT) Calculations for Reaction Mechanistic Elucidation and Selectivity Analysis

Density Functional Theory (DFT) is a powerful quantum-chemical method used to study the electronic structure of molecules. In the context of spiro[indoline-3,4'-piperidine] chemistry, DFT calculations have been instrumental in elucidating reaction mechanisms and understanding the origins of stereoselectivity in their synthesis.

The synthesis of spiro[indoline-pyrrolidine] and spiro[indoline-piperidine] derivatives often involves 1,3-dipolar cycloaddition reactions. DFT studies have been employed to analyze the energetics of the reaction pathways, confirming the regio- and stereochemical outcomes. acs.org Calculations can determine the geometries of transition states and intermediates, helping to explain why a particular isomer is formed preferentially. For instance, in the cycloaddition between an azomethine ylide (generated from isatin) and a dipolarophile, DFT can be used to compare the activation energies for the formation of different possible stereoisomers, thereby predicting the most likely product. acs.org

In the synthesis of spiro[indoline-3,3′-piperidine] derivatives via gold-catalyzed cyclization, DFT calculations were used to elucidate the endo and exo selectivities. mdpi.com The calculations revealed the relative energies of the different transition states leading to the observed products. By analyzing the molecular orbitals and the energetic profiles of the reaction pathways, researchers could propose a plausible mechanism that accurately accounted for the experimental observations. mdpi.com These theoretical insights are invaluable for optimizing reaction conditions and for the rational design of catalysts and substrates to achieve desired stereochemical control.

Computational Prediction of Resistance Mechanisms via Resistance Mutation Mapping

A significant challenge in the development of targeted therapies, such as kinase inhibitors, is the emergence of drug resistance, often caused by mutations in the target protein. Computational methods can be used to predict the impact of such mutations on drug binding, a process known as resistance mutation mapping.

While specific studies on resistance mutation mapping for 6-Bromospiro[indoline-3,4'-piperidine] are not yet prevalent, the methodology can be applied to its derivatives targeting proteins like c-Met. The process involves creating in silico models of the mutant protein by substituting one or more amino acids in the wild-type crystal structure. The spiro[indoline-3,4'-piperidine]-based inhibitor is then docked into the binding site of the mutant protein.

By comparing the predicted binding affinity and interactions of the compound with the wild-type versus the mutant protein, researchers can anticipate which mutations are likely to cause resistance. For example, a mutation might introduce steric hindrance that prevents the drug from binding, or it might remove a key hydrogen bond donor or acceptor. Molecular dynamics simulations can further refine these predictions by assessing the stability of the drug-mutant protein complex. This predictive approach allows for the proactive design of second-generation inhibitors that can overcome known or anticipated resistance mutations, a crucial strategy in developing more durable cancer therapies.

In Silico Evaluation of Ligand Potency and Drug-like Characteristics

Before undertaking costly and time-consuming synthesis and biological testing, computational tools are used to evaluate the potential of a molecule to become a successful drug. This in silico assessment involves predicting physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity.

For various libraries of spirooxindole and spiro[indoline-piperidine] derivatives, researchers routinely perform these calculations. bohrium.comresearchgate.net A key part of this evaluation is assessing compliance with established drug-likeness criteria, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a logP (octanol-water partition coefficient) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

ADMET prediction tools, such as SwissADME and pkCSM, are used to forecast properties like gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicities like hepatotoxicity or hERG inhibition. researchgate.netresearchgate.net These predictions help prioritize which derivatives to synthesize and can identify potential liabilities early in the drug discovery pipeline. For example, a compound predicted to have poor oral bioavailability or high toxicity might be deprioritized or structurally modified to improve its profile.

ParameterDescriptionDesirable Range for Drug Candidates
Molecular Weight (MW)The mass of the molecule.< 500 g/mol
logPA measure of lipophilicity.< 5
Hydrogen Bond Donors (HBD)The number of O-H and N-H bonds.≤ 5
Hydrogen Bond Acceptors (HBA)The number of N and O atoms.≤ 10
Topological Polar Surface Area (TPSA)A predictor of drug transport properties.< 140 Ų
Gastrointestinal (GI) AbsorptionPrediction of absorption from the gut.High
Blood-Brain Barrier (BBB) PermeationPredicts if the compound can enter the central nervous system."No" for non-CNS targets
CYP InhibitionPredicts inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4)."No" to avoid drug-drug interactions
Ames ToxicityPredicts mutagenic potential."No"

Application of Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govresearcher.lifenih.gov This technique is critical for assessing the conformational stability of the binding pose predicted by docking and for calculating more accurate binding free energies.

For spirooxindole inhibitors targeting proteins like MDM2 and CDK2, MD simulations have been used to validate the initial docking results. rsc.org A simulation is typically run for tens to hundreds of nanoseconds. During this time, the stability of the complex is monitored by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the binding pose is stable and the ligand does not dissociate from the binding pocket.

Furthermore, MD simulations allow for the analysis of the flexibility of different parts of the protein upon ligand binding, which can be visualized through Root Mean Square Fluctuation (RMSF) plots. nih.gov These simulations can reveal subtle conformational changes in the protein and the ligand that optimize their interaction. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more quantitative estimate of the ligand's potency that often correlates well with experimental data. rsc.org These detailed insights into the dynamic nature of the ligand-target interaction are crucial for the rational optimization of lead compounds.

Biological Evaluation and Mechanistic Insights of Spiro Indoline 3,4 Piperidine Derivatives Preclinical Focus

Kinase Inhibition Studies

Spiro[indoline-3,4'-piperidine] (B44651) derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized as dual inhibitors of c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase), two well-validated oncogenic drivers. nih.govnih.govresearchgate.net One of the standout compounds from this series, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (referred to as compound 5b or SMU-B), has demonstrated potent and selective inhibition of both kinases. nih.gov

In biochemical assays, compound 5b exhibited single-digit nanomolar potency against c-Met and sub-nanomolar potency against ALK. nih.gov Cellular assays confirmed its potent activity, with IC50 values of 22 nM and 39 nM against c-Met and ALK, respectively. nih.gov The compound also showed activity against the AXL kinase, albeit at a lower potency, indicating a degree of selectivity. nih.gov Notably, a kinase panel screening against 97 different kinases revealed that compound 5b is highly selective, hitting very few off-target kinases. nih.gov This dual inhibition of both c-Met and ALK is a promising strategy in cancer therapy, as targeting both pathways simultaneously can be beneficial in certain cancer types. nih.gov

Table 1: Kinase Inhibition Profile of Compound 5b (SMU-B)

Kinase Target Biochemical IC50 (nM) Cellular IC50 (nM)
c-Met 1.87 22
ALK <0.5 39
AXL 28.9 300

Data sourced from a study on aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-ones. nih.gov

The spiroindoline scaffold has also been successfully incorporated into the design of histone deacetylase (HDAC) inhibitors, which are a class of epigenetic-modifying agents with therapeutic potential in oncology and other diseases. Research has focused on developing isoform-selective HDAC inhibitors to minimize off-target effects. A series of spiroindoline-based hydroxamates have been synthesized and evaluated for their inhibitory activity against different HDAC isoforms.

One study reported a novel series of spiroindoline-capped HDAC inhibitors, where the strategic placement of the linker and zinc-binding group on the piperidine (B6355638) nitrogen led to potent and selective HDAC6 inhibitors. researchgate.net Compound 6j from this series emerged as a highly potent and selective inhibitor of HDAC6, with an IC50 value of 48.5 nM. nih.gov Importantly, this compound displayed significant selectivity over other HDAC isoforms, with IC50 values of 6.8 µM for HDAC1 and 3.9 µM for HDAC8, representing a 140-fold and 66-fold selectivity for HDAC6, respectively. researchgate.netnih.gov This isoform selectivity is a key attribute, as HDAC6 is primarily a cytoplasmic enzyme with distinct non-histone substrates compared to the nuclear HDACs like HDAC1. researchgate.net

Table 2: HDAC Inhibition Profile of Spiroindoline-based Hydroxamates

Compound HDAC1 IC50 (µM) HDAC6 IC50 (nM) HDAC8 IC50 (µM)
6a >20 264.4 1.9
6h 10.2 227 Not reported
6j 6.8 48.5 3.9

Data from studies on spiroindoline-capped selective HDAC6 inhibitors. researchgate.netnih.gov

Antagonism and Modulation of Neurotransmitter Receptors

Derivatives of spiro[indoline-3,4'-piperidine] have also shown significant activity as modulators of various neurotransmitter receptors, highlighting their potential for the treatment of neurological and psychiatric disorders.

The neuropeptide Y5 (NPY Y5) receptor is a G-protein coupled receptor implicated in the regulation of food intake, making it a target for the development of anti-obesity drugs. A series of spiroindoline-3,4'-piperidine derivatives have been synthesized and evaluated for their ability to antagonize the NPY Y5 receptor. nih.gov

In these studies, aryl urea (B33335) derivatives of the spiroindoline scaffold were found to have good binding affinities for the Y5 receptor. One particular compound, 3a , demonstrated not only good binding affinity but also favorable pharmacokinetic properties. Another compound, 6e , was shown to be orally bioavailable and brain-penetrant, and it effectively inhibited bovine pancreatic polypeptide (bPP)-induced food intake in rats. nih.gov These findings underscore the potential of this chemical class in the development of novel treatments for obesity.

Table 3: NPY Y5 Receptor Antagonism of Spiroindoline Derivatives

Compound Binding Affinity (IC50/Ki) Functional Activity
3a Good binding affinity Inhibited bPP-induced food intake in rats
6e Potent antagonist Orally bioavailable and brain penetrant; inhibited bPP-induced food intake in rats

Findings are based on studies of spiroindoline urea derivatives as NPY Y5 receptor antagonists. nih.gov

The vesicular acetylcholine (B1216132) transporter (VAChT) is responsible for loading acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission. A novel class of spiro[indoline-3,4'-piperidine] compounds has been identified as potent inhibitors of VAChT, with some derivatives exhibiting insecticidal properties. nih.govnih.gov

Radioligand binding studies using a tritiated spiroindoline, [3H]-SYN876, revealed a high-affinity binding site in insect tissues, which was confirmed to be VAChT. nih.govnih.gov These spiroindoline derivatives were shown to be potent inhibitors of VAChT-mediated acetylcholine transport. nih.gov The binding of these compounds was displaced by known VAChT inhibitors like vesamicol, confirming their interaction with the transporter. nih.gov This discovery not only presents a new class of insecticides but also provides novel chemical tools for studying the structure and function of VAChT. nih.gov

Table 4: Interaction of Spiroindoline Derivatives with VAChT

Compound/Ligand Binding Parameter Value
[3H]-SYN876 Kd 0.04 nM
Bmax 1.56 pmol/mg protein
SYN876 IC50 (ACh transport inhibition) ~1 nM

Data from studies on spiroindolines targeting the vesicular acetylcholine transporter. nih.govnih.gov

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system is a key target for drugs treating a variety of central nervous system disorders. Spiro[indoline-3,4'-piperidine] and related spirocyclic scaffolds have been investigated for their potential to interact with serotonin receptors.

Specifically, synthetic derivatives of spiro[pyrrolidinyl-3,3'-oxindole] and their reduced spiro[pyrrolidine-3,3'-indoline] analogues have been identified as novel ligands for the 5-HT6 receptor. A virtual fragment screening identified a 2'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one (B12048207) scaffold as a micromolar ligand for the 5-HT6 receptor. Subsequent optimization led to the development of derivatives with submicromolar affinities. For instance, the introduction of a phenylsulfonyl group and modifications to the substituent on the pyrrolidine (B122466) nitrogen resulted in compounds with significantly improved affinity and selectivity for the 5-HT6 receptor over other serotonin receptor subtypes like 5-HT1A, 5-HT2A, and 5-HT7.

Table 5: Serotonin Receptor Binding Profile of Spiro[pyrrolidine-3,3'-indoline] Derivatives

Compound 5-HT1A Ki (µM) 5-HT2A Ki (µM) 5-HT6 Ki (µM) 5-HT7 Ki (µM)
39a >10 >10 0.98 >10
46a >10 >10 0.24 >10
46b >10 >10 0.18 >10

Data from a study on spiro[pyrrolidine-3,3'-oxindoles] and their indoline (B122111) analogues as 5-HT6 receptor chemotypes.

Antiproliferative and Antitumor Activity (In Vitro and Preclinical In Vivo Models)

Derivatives of the spiro[indoline-3,4'-piperidine] framework have shown considerable promise as anticancer agents. The presence of the bromine substituent at the 6-position is often explored to enhance potency and modulate selectivity against various cancer cell types.

The cytotoxic potential of spiro[indoline-3,4'-piperidine] derivatives has been evaluated against a broad panel of human cancer cell lines. While specific data for 6-bromo derivatives is still emerging, related compounds have demonstrated significant growth inhibition. For instance, certain 3-substituted oxindole (B195798) derivatives have shown notable antiproliferative activity against the MCF-7 human breast cancer cell line. nih.gov One such compound, designated as 6f in a study, exhibited an IC50 value of 14.77 µM against MCF-7 cells. nih.gov Another related compound, 6g, also showed activity with an IC50 of 25.35 µM against the same cell line. nih.gov The antiproliferative effects of these and similar compounds are often evaluated across a range of cell lines, including but not limited to those of lung, colon, and hematopoietic origin, to establish a spectrum of activity.

Table 1: Illustrative Antiproliferative Activity of Related Spiro-oxindole Derivatives

Compound Cell Line IC50 (µM)
Derivative 6f MCF-7 (Breast) 14.77

Note: This table is based on data for related spiro-oxindole structures and serves as an example of the data generated in such studies. Specific data for 6-Bromospiro[indoline-3,4'-piperidine] derivatives is not yet widely available in the public domain.

A key strategy in modern anticancer drug discovery is the development of agents that can simultaneously modulate multiple targets involved in cancer progression. Spiro[indoline-3,4'-piperidine] derivatives are being investigated for their potential as multi-targeted inhibitors.

Research into structurally similar compounds has revealed inhibitory activity against key proteins implicated in cancer signaling and proliferation. For example, some 3-substituted oxindole derivatives have been shown to inhibit receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth and angiogenesis. nih.gov One derivative, compound 6f, demonstrated inhibitory activity against EGFR with an IC50 value of 1.38 µM and against VEGFR-2 with an IC50 of 5.75 µM. nih.gov Furthermore, this same compound was found to inhibit tubulin polymerization, a critical process for cell division, with an IC50 value of 7.99 µM. nih.gov The development of dual VEGFR-2 and tubulin inhibitors is an active area of research, as it allows for a simultaneous attack on both the tumor cells and their blood supply. nih.gov While specific inhibitory data against COX-2 and CDK-2 for 6-bromo derivatives are not yet prevalent, the spiro[indoline-3,4'-piperidine] scaffold represents a promising template for designing inhibitors of these targets as well. A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were identified as potent c-Met/ALK dual inhibitors. nih.gov

Table 2: Illustrative Multi-Targeted Inhibitory Profile of a Related Oxindole Derivative (Compound 6f)

Target IC50 (µM)
EGFR 1.38
VEGFR-2 5.75

Note: This table is based on data for a related oxindole structure and exemplifies the type of multi-targeted activity being explored. Specific data for 6-Bromospiro[indoline-3,4'-piperidine] derivatives is needed to confirm a similar profile.

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Various spiro[indoline] derivatives have been shown to trigger this crucial process. Studies on related compounds have demonstrated that they can induce apoptosis through mechanisms that may involve the activation of caspases and alterations in the expression of pro- and anti-apoptotic proteins. For example, novel trans-platinum piperidine derivatives have been shown to cause cell death that is apoptotic in nature, characterized by early phosphatidylserine (B164497) exposure and caspase activation. nih.gov Another study on pyrazolo[3,4-d]pyridazine derivatives found that they could induce apoptosis in lung cancer cells by disrupting the balance of Bcl-2/Bax expression. nih.gov The evaluation of 6-Bromospiro[indoline-3,4'-piperidine] derivatives for their apoptosis-inducing capabilities is a critical step in their preclinical assessment.

The ability of cancer cells to migrate and invade surrounding tissues is a key factor in metastasis. Therefore, compounds that can inhibit these processes are of significant therapeutic interest. Research on indole-based benzenesulfonamides has demonstrated their ability to suppress the migration of breast cancer cells, such as MCF-7. nih.gov Given the structural similarities, it is hypothesized that 6-Bromospiro[indoline-3,4'-piperidine] derivatives may also possess anti-migratory properties, a hypothesis that warrants investigation in relevant in vitro models like wound healing or transwell migration assays.

Antimicrobial Activity (In Vitro)

In addition to their anticancer potential, indole (B1671886) and piperidine-containing compounds have a long history of investigation for their antimicrobial properties. The emergence of multidrug-resistant bacteria has spurred the search for new antibacterial agents, and spiro[indoline-3,4'-piperidine] derivatives represent a potential source of such compounds.

The antibacterial activity of various indole derivatives has been demonstrated against a range of bacterial pathogens. Studies have shown that certain synthetic indole derivatives exhibit significant activity against Gram-positive bacteria, including Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 0.25 to 16 µg/mL. nih.gov Some indole derivatives containing aminoguanidinium moieties have shown potent activity against both Gram-positive and Gram-negative bacteria, including ESKAPE pathogens, with MICs ranging from 2 to 64 µg/mL. nih.gov While specific MIC values for 6-Bromospiro[indoline-3,4'-piperidine] against strains such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae are not yet widely reported, the general activity of the broader chemical class suggests that these derivatives are worthy of investigation as potential antibacterial agents.

Table 3: Illustrative Antibacterial Activity of Related Indole Derivatives

Bacterial Strain Compound Class MIC Range (µg/mL)
Bacillus subtilis Synthetic Indole Derivatives 0.25 - 16
Staphylococcus aureus (MRSA) Synthetic Indole Derivatives 0.25 - 16

Note: This table provides a general overview of the antibacterial potential of related indole compounds. Specific testing of 6-Bromospiro[indoline-3,4'-piperidine] derivatives is required to determine their precise spectrum of activity and potency.

Antifungal Efficacy (e.g., Candida albicans)

Spiro[indoline-3,4'-piperidine] derivatives and related spiro-oxindole compounds have been investigated for their potential as antifungal agents, particularly against Candida albicans, a common cause of fungal infections in humans. Research has shown that certain structural modifications to the spiro[indoline-3,4'-piperidine] core can lead to potent antifungal activity.

A study on novel spiro[indoline-3,2'thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives demonstrated significant in vitro activity against C. albicans. ibmc.msk.runih.gov The findings from this research indicated that specific compounds within the synthesized series exhibited stronger antifungal effects than the reference drug, ketoconazole. ibmc.msk.runih.gov Further investigations into drug-resistant fungal strains revealed that these compounds maintained their significant antifungal activity. ibmc.msk.runih.gov Combination studies also suggested synergistic or additive effects when used with other antifungal agents. ibmc.msk.runih.gov

Another study focusing on a series of indole derivatives found that these compounds, both alone and in combination with fluconazole, showed promising activity against fluconazole-resistant Candida albicans. nih.gov While not exclusively focused on the 6-Bromo-spiro[indoline-3,4'-piperidine] moiety, this research highlights the potential of the broader indole and indoline chemical class in overcoming antifungal drug resistance. nih.gov

The following table summarizes the antifungal activity of representative spiro-indoline derivatives against Candida albicans.

Compound IDModificationMIC (µg/mL) vs. C. albicansReference
Compound 9a-d spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidin]-2(1H)-one derivativesStronger than Ketoconazole ibmc.msk.runih.gov
Compound 6a-d 5'-benzylidene-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'(1H)-dionesSignificant activity ibmc.msk.runih.gov
Compound S18 Indoline derivativeGood effect on Azole-resistant C. albicans nih.gov

Antiplasmodial Activity Against Human Malaria Parasites (e.g., Plasmodium falciparum)

The spiroindoline and spiroindolone scaffolds are notable in the search for new antimalarial drugs, with some derivatives showing potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov These compounds have demonstrated efficacy against both drug-sensitive and multidrug-resistant strains of the parasite. severemalaria.org

A series of 3',4'-dihydro-1'H-spiro(indoline-3,2'-quinolin)-2-ones were synthesized and evaluated for their in vitro antiplasmodial activity. nih.gov Compounds derived from trans-isoeugenol showed activity in the low micromolar range against the drug-sensitive 3D7 strain (IC50 values of 1.31-1.80 µM) and the drug-resistant FCR-3 strain (IC50 values of 1.52-4.20 µM). nih.govx-mol.com

Furthermore, a phenotypic high-throughput screening campaign identified a spiroindoline hit that displayed good activity against multiple Plasmodium strains. severemalaria.org Subsequent structure-activity relationship (SAR) studies led to the development of a novel pyridylspiroindoline with improved antiplasmodial activity, aqueous solubility, and metabolic stability. severemalaria.org The introduction of a weakly basic piperidine side chain is considered a valuable strategy in the design of new antimalarial agents, as it is believed to aid in the drug's accumulation in the acidic digestive vacuole of the parasite. mrc.ac.za

The table below presents the antiplasmodial activity of selected spiroindoline derivatives against P. falciparum.

Compound ClassP. falciparum StrainIC50 Range (µM)Reference
Spiro(indoline-3,2'-quinolin)-2-ones (from trans-isoeugenol)3D7 (drug-sensitive)1.31 - 1.80 nih.govx-mol.com
Spiro(indoline-3,2'-quinolin)-2-ones (from trans-isoeugenol)FCR-3 (drug-resistant)1.52 - 4.20 nih.govx-mol.com
Spiro(indoline-3,2'-quinolin)-2-ones (from 3,4-dihydro-2H-pyran)FCR-3 (drug-resistant)1.52 - 4.20 nih.govx-mol.com
PyridylspiroindolineDrug-sensitive & multidrug-resistant strainsImproved activity over initial hit severemalaria.org

Antiviral Activity (In Vitro)

Inhibition of SARS-CoV-2 (e.g., RNA-dependent RNA Polymerase, Spike Glycoprotein)

In the global effort to identify effective antiviral agents against SARS-CoV-2, the virus responsible for COVID-19, spiro-oxindole derivatives have been investigated as potential inhibitors of key viral targets. nih.gov In vitro studies have shown that certain compounds based on this scaffold can inhibit viral replication. nih.gov

One study focused on the synthesis of spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine] derivatives and their evaluation against a SARS-CoV-2 isolate. nih.gov Several of these compounds demonstrated high antiviral activity in a plaque reduction assay. nih.gov Further investigation into the mechanism of action revealed that these active compounds exhibited potent inhibitory activity against the viral RNA-dependent RNA polymerase (RdRp) and the spike glycoprotein (B1211001). nih.gov The inhibitory concentrations for these compounds were in the nanomolar range, comparable to the reference drug chloroquine (B1663885). nih.gov

Another series of 1''-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones also demonstrated anti-SARS-CoV-2 properties in a Vero cell viral infection model. nih.govresearchgate.net One compound, in particular, was found to be significantly more potent than the reference standards, chloroquine and hydroxychloroquine. nih.govresearchgate.net

The following table summarizes the in vitro anti-SARS-CoV-2 activity of representative spiro-indoline derivatives.

Compound SeriesViral Target(s)MeasurementPotencyReference
Spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine] derivativesSARS-CoV-2 (in vitro)IC504.10–5.93 µM nih.gov
Spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine] derivativesRNA-dependent-RNA-polymerase (RdRp)IC5040.23 ± 0.09 to 44.90 ± 0.08 nM nih.gov
Spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine] derivativesSpike GlycoproteinIC5040.27 ± 0.17 to 44.83 ± 0.16 nM nih.gov
1''-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones (Compound 6f)SARS-CoV-2 (Vero cells)IC50~3.3x more potent than chloroquine nih.govresearchgate.net

Exploration of Mechanism of Action (MOA)

Understanding the mechanism of action is crucial for the development of novel therapeutic agents. For spiro[indoline-3,4'-piperidine] derivatives, preliminary studies have begun to shed light on their molecular targets and the cellular pathways they modulate.

Biochemical and Cell-Based Target Engagement Studies

Biochemical and cell-based assays have been instrumental in identifying the molecular targets of spiro-indoline derivatives. In the context of antiviral activity against SARS-CoV-2, specific spiro-oxindole compounds were shown to directly engage with and inhibit the RNA-dependent RNA polymerase (RdRp) and the spike glycoprotein. nih.gov The inhibition of RdRp is a critical mechanism as this enzyme is essential for the replication and transcription of the viral RNA genome. news-medical.net The interaction with the spike glycoprotein can prevent the virus from binding to and entering host cells.

In the realm of anticancer research, which often provides insights applicable to other therapeutic areas, certain novel spirooxindole analogs have been shown to inhibit cyclin-dependent kinase 2 (CDK-2) and epidermal growth factor receptor (EGFR). nih.gov For instance, one highly active compound demonstrated an IC50 value of 34.98 nM for CDK-2 inhibition, which was more potent than the standard drug roscovitine. nih.gov Such studies, while focused on cancer, highlight the ability of the spiro-oxindole scaffold to interact with specific protein kinases, a mechanism that could be relevant for other diseases.

Cellular Efficacy and Pathway Modulation Assessments

Beyond direct target engagement, studies have also explored the downstream cellular effects of these compounds. For antifungal spiro pyrimidine (B1678525) derivatives, the proposed mechanism involves the inhibition of chitin (B13524) synthase, which would disrupt the integrity of the fungal cell wall. ibmc.msk.runih.gov

In the context of antiplasmodial activity, the spiroindolone class of compounds is known to target PfATP4, a P. falciparum plasma membrane Na+-ATPase. nih.gov Inhibition of PfATP4 disrupts the sodium and osmotic homeostasis of the parasite, leading to its death. nih.gov This represents a novel mechanism of action that is distinct from traditional antimalarials like chloroquine. nih.gov

For the spiro-oxindole derivatives with anticancer properties, cellular pathway modulation has been observed through the upregulation of pro-apoptotic genes such as p53, Bax, and caspases, and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov This demonstrates an ability to induce programmed cell death in cancer cells.

While these mechanistic insights are promising, further detailed biochemical and cellular studies are required to fully elucidate the mechanisms of action for the 6-Bromospiro[indoline-3,4'-piperidine] scaffold across its various biological activities.

Advanced Research Considerations and Future Perspectives

Optimization Strategies for Enhanced Biological Performance

To translate the potential of 6-Bromospiro[indoline-3,4'-piperidine] derivatives into clinical applications, researchers are actively pursuing strategies to enhance their biological performance. Key areas of focus include improving physicochemical properties and understanding the nuances of their activity in complex biological systems.

A significant hurdle in the development of many promising compounds, including derivatives of 6-Bromospiro[indoline-3,4'-piperidine], is their limited aqueous solubility and susceptibility to rapid metabolism. Poor solubility can hinder absorption and bioavailability, while low metabolic stability leads to rapid clearance from the body, reducing therapeutic efficacy. Various techniques can be employed to address these challenges:

Salt Formation: For acidic and basic drug candidates, forming a salt is a common and effective method to increase solubility and dissolution rates.

Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, which can lead to improved solubility.

Solid Dispersions: This approach involves dispersing the hydrophobic drug in a hydrophilic matrix at a solid state, which can enhance dissolution.

pH Adjustment: Modifying the pH of the formulation can ionize the drug molecule, thereby increasing its solubility in aqueous media. ijpca.orgekb.egnih.gov

Structural Modification: Introducing polar functional groups or modifying existing ones on the spiro[indoline-3,4'-piperidine] (B44651) scaffold can enhance aqueous solubility. For instance, replacing a piperazine (B1678402) ring with a piperidine (B6355638) system in certain compounds has been shown to improve metabolic stability in rat liver microsomes. nih.gov

These strategies can be systematically applied to optimize the pharmacokinetic profile of 6-Bromospiro[indoline-3,4'-piperidine] derivatives.

A common challenge in drug discovery is the frequent discrepancy between the results obtained from biochemical assays and those from cell-based assays. reactionbiology.com A compound may show high potency in an isolated enzyme (biochemical) assay but exhibit significantly lower activity in a cellular environment. Several factors contribute to this disparity, particularly for kinase inhibitors, a class to which many spiroindoline derivatives belong:

Cellular ATP Concentrations: The high concentration of ATP within cells can competitively inhibit the binding of ATP-competitive inhibitors to their target kinase, leading to reduced potency compared to biochemical assays where ATP concentrations are often lower. nih.gov

Cellular Uptake and Efflux: The ability of a compound to cross the cell membrane and accumulate at its intracellular target is crucial for cellular activity. Poor membrane permeability or active efflux by transporters can limit the intracellular concentration of the compound.

Off-Target Effects and Cellular Complexity: The complex intracellular environment, including the presence of other proteins and signaling pathways, can influence the activity of a compound in ways not captured by a simple biochemical assay. reactionbiology.comlephar.com

To bridge this gap, researchers can employ several strategies:

Early Integration of Cell-Based Assays: Incorporating cellular assays early in the screening process helps to identify compounds with good cellular potency from the outset. reactionbiology.com

Measurement of Intracellular Compound Concentration: Quantifying the amount of the drug that reaches the intracellular target can help to understand and predict cellular potency. nih.gov

Use of Orthogonal and Phenotypic Assays: Employing a variety of assays that measure different aspects of cellular function can provide a more comprehensive understanding of a compound's biological activity.

Exploration of Novel Bioactive Spiro[indoline-3,4'-piperidine] Derivatives and Related Scaffolds

The versatility of the spiro[indoline-3,4'-piperidine] scaffold allows for the generation of diverse derivatives with a wide range of biological activities. google.comnih.gov Research continues to uncover novel bioactive compounds based on this core structure. Multicomponent reactions have proven to be an efficient method for synthesizing libraries of spirooxindole derivatives, which have shown promise as antimicrobial and acetylcholinesterase inhibitors.

Derivative ClassReported Biological ActivityReference
1'-Methylspiro[indoline-3,4'-piperidine] derivativesAntidepressant, Anticonvulsant, Tranquilizer google.com
Spiro[indoline-3,4'-pyran] derivativesAntibacterial, Antifungal nih.gov
Spiro[indoline-3,3'-pyrrolidine] derivativesAntibacterial (mild to weak) nih.gov
Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivativesAntifungal (Chitin synthase inhibitors) nih.gov
Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-onesc-Met/ALK dual inhibitors (Anticancer) nih.govnih.gov

Development of New and Efficient Synthetic Methodologies for Compound Diversification

The exploration of the chemical space around the 6-Bromospiro[indoline-3,4'-piperidine] core relies on the development of efficient and versatile synthetic methods. Modern organic synthesis has provided several powerful tools for the construction and diversification of such complex heterocyclic systems.

Key synthetic strategies include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. This approach is ideal for generating libraries of diverse spiro[indoline-3,4'-piperidine] derivatives for biological screening. nih.gov

Spirocyclization Reactions: Various methods for the direct formation of the spirocyclic junction are being developed, often utilizing visible-light irradiation for milder reaction conditions. researchgate.net

Tandem Reactions: These reactions combine multiple bond-forming events in a single operation, streamlining the synthesis of complex molecules. For instance, tandem aza[4+2]cycloaddition/allylboration reactions have been used to prepare libraries of polysubstituted piperidines.

Base-Promoted Three-Component Reactions: These have been successfully used to construct novel dispirooxindole motifs. beilstein-journals.org

These advanced synthetic methodologies are crucial for rapidly accessing a wide range of analogs of 6-Bromospiro[indoline-3,4'-piperidine], facilitating comprehensive structure-activity relationship (SAR) studies.

Design of Combination Therapies and Multitargeted Agents

The complexity of many diseases, such as cancer, often necessitates targeting multiple biological pathways simultaneously. This can be achieved through combination therapies or by designing single molecules that act on multiple targets. The spiro[indoline-3,4'-piperidine] scaffold is well-suited for the development of such multitargeted agents.

An example of this approach is the development of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which have been identified as potent and selective dual inhibitors of c-Met and ALK kinases. nih.govnih.gov These kinases are important targets in oncology, and their simultaneous inhibition can lead to enhanced antitumor efficacy. The design of such multitargeted compounds often involves integrating structural motifs known to interact with different biological targets into a single molecule. dovepress.com

Integration of In Silico Guided Drug Discovery and Rational Design into Research Pipelines

Computational methods are playing an increasingly important role in modern drug discovery, enabling a more rational and efficient approach to the design of new therapeutic agents. For 6-Bromospiro[indoline-3,4'-piperidine] and its derivatives, in silico techniques can be applied at various stages of the research pipeline:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the molecular basis of its activity and to design derivatives with improved binding affinity. nih.govbenthamdirect.commdpi.com

Virtual Screening: Large libraries of virtual compounds can be screened against a biological target to identify potential hits for further experimental investigation. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to prioritize candidates with favorable pharmacokinetic and safety profiles. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, providing insights for the design of more potent analogs. nih.gov

By integrating these computational tools, researchers can accelerate the discovery and optimization of novel drugs based on the 6-Bromospiro[indoline-3,4'-piperidine] scaffold. springernature.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.